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Abstract

Teduglutide, a recombinant analog of human glucagon-like peptide-2 (GLP-2), represents a
significant advancement in the management of Short Bowel Syndrome (SBS). This document
provides a comprehensive technical overview of the discovery, development, and mechanism
of action of teduglutide. From the serendipitous discovery of GLP-2's intestinotrophic
properties to the targeted design of a degradation-resistant analog, this guide details the key
milestones in its evolution. It includes a summary of the preclinical and clinical trial data,
detailed experimental protocols from pivotal studies, and an exploration of the underlying
signaling pathways. Quantitative data are presented in structured tables for clarity, and key
processes are visualized using Graphviz diagrams to facilitate understanding for researchers,
scientists, and drug development professionals.

Discovery and Preclinical Development
The Serendipitous Discovery of GLP-2's Intestinotrophic
Properties

The journey to teduglutide began with fundamental research into the proglucagon gene in the
early 1980s.[1][2] The cloning of this gene revealed the sequences of two novel peptides,
glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2), whose functions were
initially unknown.[1][2] A pivotal breakthrough came from an unexpected observation in a line of
transgenic mice engineered to express a proglucagon-SV40 T-antigen fusion protein (GLUTag
mice).[1] These mice developed proglucagon-producing neuroendocrine tumors in their large

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b013365?utm_src=pdf-interest
https://www.benchchem.com/product/b013365?utm_src=pdf-body
https://www.benchchem.com/product/b013365?utm_src=pdf-body
https://www.benchchem.com/product/b013365?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsptsci.9b00016
https://pmc.ncbi.nlm.nih.gov/articles/PMC7088900/
https://pubs.acs.org/doi/10.1021/acsptsci.9b00016
https://pmc.ncbi.nlm.nih.gov/articles/PMC7088900/
https://pubs.acs.org/doi/10.1021/acsptsci.9b00016
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

intestines and exhibited significant intestinal growth.[1][2][3][4][5] This finding strongly
suggested that a peptide derived from the proglucagon gene possessed robust intestinal
growth-promoting (intestinotrophic) activity. Subsequent research confirmed that this effect was
attributable to GLP-2.[3][4][5]

The Challenge of Native GLP-2 and the Genesis of
Teduglutide

While native GLP-2 demonstrated significant therapeutic potential, its clinical utility was
hampered by a very short biological half-life of approximately seven minutes.[6][7] This rapid
inactivation is due to enzymatic degradation by dipeptidyl peptidase-1V (DPP-1V), which cleaves
the alanine at position 2 of the peptide's N-terminus.[3][7]

To overcome this limitation, a synthetic analog of GLP-2 was developed. Teduglutide was
created by substituting the alanine at position 2 with a glycine residue.[6][7] This single amino
acid modification renders the peptide resistant to DPP-IV degradation, thereby prolonging its
half-life to approximately two hours without compromising its biological activity.[6][7]

Preclinical Proof-of-Concept

Preclinical studies in animal models were crucial in validating the therapeutic potential of
teduglutide. These studies demonstrated that administration of teduglutide led to significant
morphological and functional changes in the intestine. Key findings included:

¢ Increased Villus Height and Crypt Depth: Histological analysis of intestinal biopsies from
animals treated with teduglutide showed a marked increase in the height of the villi and the
depth of the crypts, effectively expanding the mucosal surface area available for nutrient
absorption.[7][8]

e Enhanced Nutrient and Fluid Absorption: Functional studies revealed that these
morphological changes translated into improved intestinal absorption of fluids and nutrients.

[31[71[°]

 Increased Intestinal Blood Flow: Teduglutide was also shown to increase intestinal and
portal blood flow, further supporting the health and function of the intestinal mucosa.[6][8][10]
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« Inhibition of Gastric Emptying and Secretion: The peptide was found to reduce
gastrointestinal motility and the secretion of gastric acid.[6][7][8]

Clinical Development Program

The clinical development of teduglutide for the treatment of Short Bowel Syndrome in patients
dependent on parenteral support (PS) was extensive, involving multiple phases of clinical trials.
[11]

Phase Il Studies

Initial Phase Il studies were designed to assess the safety, tolerability, and pharmacodynamics
of teduglutide in adult patients with SBS. In an open-label, multicenter pilot study, 16 SBS
patients received teduglutide for 21 days. The results were promising, showing:

o A significant increase in intestinal wet weight absorption, with an average increase of 743 +
477 g/day .[9]

o A corresponding decrease in fecal wet weight excretion.[7]

» Histological evidence of increased villus height and crypt depth, confirming its
intestinotrophic effects in humans.[7] These effects were found to be reversible upon
discontinuation of the drug.[7] Based on these findings, doses of 0.05 mg/kg/day and 0.10
mg/kg/day were selected for further investigation in Phase Il trials.[9]

Pivotal Phase lll Trials (STEPS Program)

The largest and most definitive evidence for teduglutide’'s efficacy and safety came from the
Phase Il clinical trial program, notably the STEPS (Study of Teduglutide in Parenteral
Nutrition-Dependent Short Bowel Syndrome Subjects) trial.

The pivotal STEPS trial (NCT00798967) was a 24-week, international, multicenter, double-
blind, placebo-controlled study.[11][12] The primary objective was to evaluate the efficacy of
teduglutide in reducing the volume of parenteral support required by adults with SBS.[12]

Key Outcomes of the STEPS Trial:
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Primary Endpoint: A significantly higher proportion of patients treated with teduglutide (0.05
mg/kg/day) achieved a 20% or greater reduction in weekly PS volume at both week 20 and
week 24 compared to placebo (63% vs. 30%).[13]

Reduction in PS Volume: The mean reduction in PS volume from baseline was 4.4 L/week
for the teduglutide group, compared to 2.3 L/week for the placebo group.[13]

Days Off Parenteral Support: Teduglutide-treated patients experienced a mean reduction of
2.5 days per week on PS, compared to 0.9 days for the placebo group.

Parenteral Support Independence: Over the course of the study and its extensions, a
number of patients were able to be completely weaned off parenteral support.[14]

Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group,
multicenter study.

Patient Population: Adults (=18 years) with a diagnosis of intestinal failure due to SBS, who
were dependent on parenteral nutrition for at least 12 months and required it at least 3 times
per week. Patients had to be in a stable condition with no major changes to their PS regimen
for at least 4 weeks prior to screening.[12]

Inclusion Criteria: Key inclusion criteria included a documented history of SBS, clinical
stability, and a stable parenteral support regimen.[12]

Exclusion Criteria: Major exclusion criteria included a history of cancer within the last 5
years, significant underlying diseases that could interfere with the study, and recent use of
other investigational drugs or growth hormones.[12]

Treatment Arms:
o Teduglutide 0.05 mg/kg/day administered subcutaneously.
o Placebo administered subcutaneously.

Primary Endpoint: The percentage of subjects who achieved a 20% to 100% reduction from
baseline in weekly parenteral nutrition/intravenous fluid (PN/I.V.) volume at weeks 20 and 24.
[12]
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e Secondary Endpoints: Included the absolute change in PN/I.V. volume from baseline,
change in days per week of PN/L.V. administration, and changes in fluid and electrolyte
balance.

o Parenteral Support Weaning Algorithm: To ensure patient safety and standardize the
reduction of PS, a specific weaning algorithm was employed. Reductions in PS volume were
permitted at 4-week intervals only if the patient's 48-hour urine output increased by at least
10%, indicating improved intestinal fluid absorption.[14]

o Safety Assessments: Safety was monitored through the recording of adverse events (AES),
serious adverse events (SAES), clinical laboratory tests, vital signs, and physical
examinations. Specific monitoring for colon polyps and other gastrointestinal issues was also
included.[15]

Long-Term Extension Studies

To evaluate the long-term safety and efficacy of teduglutide, open-label extension studies,
such as STEPS-2 (NCT00930644), were conducted.[13][16] These studies followed patients
from the initial placebo-controlled trials for up to an additional 24-30 months.[13] The results
demonstrated that the clinical response to teduglutide was maintained over the long term, with
continued reductions in PS requirements and a consistent safety profile.[13]

Pediatric Studies

Following its approval for adults, teduglutide was also evaluated in pediatric patients (ages 1
to 17) with SBS-associated intestinal failure. A 12-week, open-label, multicenter study
(NCT01952080) assessed different doses of teduglutide. The results showed that teduglutide
was well-tolerated and associated with clinically meaningful reductions in PS requirements and
increased enteral nutrition tolerance in this population.[17] Notably, four pediatric patients
achieved complete independence from parenteral nutrition during the study.[17]

Quantitative Clinical Trial Data Summary

The following tables summarize the key quantitative efficacy and safety data from the pivotal
clinical trials of teduglutide.

Table 1: Summary of Key Phase Il Clinical Trial Efficacy Data (STEPS Trial)
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Teduglutide (0.05

Endpoint Placebo p-value
mgl/kg/day)
Primary Responders
(=20% PS Reduction 63% (27/43)[13] 30% (13/43)[13] 0.002[13]
at Weeks 20 & 24)
Mean Reduction in
Weekly PS Volume 4.4[13] 2.3[13] <0.001[13]
(L/week)
Mean Reduction in PS
25 0.9 <0.001

Infusion Days/week

| Patients Achieving at least 1 day off PS/week | 54% | 23% | 0.005 |

Table 2: Most Common Adverse Events (AEs) from Pooled Adult Clinical Trial Data (Occurring

in 210% of Teduglutide-Treated Patients)

Adverse Event Teduglutide (n=134) Placebo (n=43)
Abdominal Pain 49%][ 6] 35%
Respiratory Tract Infection 28%]6] 19%

Nausea 27%][6] 16%

Injection Site Reactions 21%]6] 7%

Headache 17%]6] 9%

Vomiting 14%][6] 12%

Abdominal Distension

Gastrointestinal Stoma

Complication

Note: Data compiled from multiple sources. Specific percentages for some AEs were not

consistently reported across all sources.[6][14][16] The most frequently reported AEs were
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gastrointestinal in nature, consistent with the underlying disease and the mechanism of action
of teduglutide.[16]

Mechanism of Action and Signaling Pathways
GLP-2 Receptor Binding and Downstream Signaling

Teduglutide exerts its effects by acting as an agonist at the glucagon-like peptide-2 receptor
(GLP-2R).[10] The GLP-2R is a G protein-coupled receptor found on various intestinal cells,
including enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons, but notably
not directly on the proliferating crypt cells.[8][18] This suggests that GLP-2 and teduglutide
mediate their intestinotrophic effects through an indirect mechanism, stimulating the release of
secondary mediators.

Upon binding of teduglutide to the GLP-2R, a cascade of intracellular signaling pathways is
activated:

o CAMP/PKA Pathway: The GLP-2R is coupled to Gas, which activates adenylyl cyclase,
leading to an increase in intracellular cyclic AMP (cCAMP) and subsequent activation of
Protein Kinase A (PKA).

o PI3K/Akt Pathway: Activation of the GLP-2R also stimulates the Phosphatidylinositol 3-
kinase (PI3K)-Akt pathway, which is crucial for cell survival, proliferation, and protein
synthesis.[19][20]

 MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically
the ERK1/2 cascade, is also activated and plays a role in mediating the proliferative effects
of GLP-2.[20]

These intracellular signals lead to the release of downstream mediators from the GLP-2R-
expressing cells. These mediators, which include Insulin-like Growth Factor-1 (IGF-1), Insulin-
like Growth Factor-2 (IGF-2), and Keratinocyte Growth Factor (KGF), then act on the intestinal
epithelial stem and progenitor cells in the crypts to stimulate proliferation and inhibit apoptosis,
leading to mucosal growth.[18]

Caption: GLP-2 Receptor Signaling Pathway
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Regulatory Milestones

Teduglutide received orphan drug designation in both Europe and the United States, a status

granted to drugs developed for rare diseases, which provides incentives for their development.

[11][21]

Table 3: Timeline of Key Regulatory Events

Date Event Regulatory Body Brand Name
Orphan Drug European
2001 Designation Medicines Agency Revestive
Granted.[22] (EMA)
New Drug Application
) U.S. Food and Drug
Nov 2011 (NDA) Submitted.[21] o ] Gattex
Administration (FDA)
[23]
Positive Opinion from )
Jun 21, 2012 EMA Revestive
CHMP.[21][23][24]
Marketing
o European _
Sep 4, 2012 Authorization Granted o Revestive
Commission (EC)
for Adults.[21][23]
Advisory Committee
Unanimously
Oct 16, 2012 FDA Gattex
Recommends
Approval.[25]
NDA Approved for
Dec 21, 2012 FDA Gattex
Adults.[11][15][26][27]
Pediatric Indication
2016 Approved (=1 year of EMA Revestive
age).[28]
Pediatric Indication
May 17, 2019 Approved (=1 year of FDA Gattex
age).[27][28]
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| Jun 2023 | Pediatric Indication Extended (=4 months of age).[28] | European Commission

(EC) | Revestive |

Teduglutide Development Workflow

The development of teduglutide followed a logical progression from basic scientific discovery

to clinical application.
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Discovery & Conceptualization

Serendipitous Discovery:

Proglucagon tumors cause
intestinal growth

\
Identification of GLP-2
as the active agent

\ 4

Problem Identification:
Rapid degradation of
native GLP-2 by DPP-IV

Solution: Design of
Teduglutide (Gly2-GLP-2),
a DPP-IV resistant analog

Preclinical Ii'evelopment

In Vitro Studies:
Receptor binding and
signaling assays

Animal Models:
Demonstrate intestinotrophic
effects and improved absorption

Toxicology and
Safety Pharmacology

Clinical D;:;/elopment

Phase I:
Safety, tolerability, and
pharmacokinetics in humans

Phase II:
Proof-of-concept, dose-ranging,
and efficacy in SBS patients

Regulatory Review & Approval

Orphan Drug Designation
(EMA & FDA)

Submission of Marketing
Authorization Application (MAA)
and New Drug Application (NDA)

Regulatory Approval
(EMA 2012, FDA 2012)

Post-Marketing Surveillance
and Pediatric Label Expansion

Click to download full resolution via product page

Caption: Teduglutide Discovery and Development Workflow
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Conclusion

The development of teduglutide is a prime example of translational medicine, where a
serendipitous basic science observation led to the creation of a targeted therapy for a rare and
debilitating condition. By understanding the physiology of GLP-2 and the limitations of the
native peptide, a more stable and clinically effective analog was engineered. A rigorous clinical
development program, highlighted by the pivotal STEPS trial, has established teduglutide as a
safe and effective treatment for both adult and pediatric patients with Short Bowel Syndrome,
reducing their dependence on parenteral support and improving their quality of life. The journey
of teduglutide from a laboratory finding to a globally approved therapeutic underscores the
importance of continued research in endocrinology and gastroenterology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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